molecular formula C8H3BrF3NO B8773014 1-Bromo-4-isocyanato-2-(trifluoromethyl)benzene

1-Bromo-4-isocyanato-2-(trifluoromethyl)benzene

Cat. No. B8773014
M. Wt: 266.01 g/mol
InChI Key: RZUIGBFTFRSOCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-4-isocyanato-2-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C8H3BrF3NO and its molecular weight is 266.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-4-isocyanato-2-(trifluoromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-isocyanato-2-(trifluoromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Bromo-4-isocyanato-2-(trifluoromethyl)benzene

Molecular Formula

C8H3BrF3NO

Molecular Weight

266.01 g/mol

IUPAC Name

1-bromo-4-isocyanato-2-(trifluoromethyl)benzene

InChI

InChI=1S/C8H3BrF3NO/c9-7-2-1-5(13-4-14)3-6(7)8(10,11)12/h1-3H

InChI Key

RZUIGBFTFRSOCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=C=O)C(F)(F)F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 4-bromo-3-(trifluoromethyl)aniline HCl salt (36.8 g, 133 mmol) in toluene (278 mL) was treated with trichloromethyl chloroformate dropwise and the resulting mixture was heated at the reflux temp. for 18 h. The resulting mixture was concentrated under reduced pressure. The residue was treated with toluene (500 mL), then concentrated under reduced pressure. The residue was treated with CH2Cl2 (500 mL), then concentrated under reduced pressure. The CH2Cl2 treatment/concentration protocol was repeated and resulting amber oil was stored at −20° C. for 16 h, to afford 4-bromo-3-(trifluoromethyl)phenyl isocyanate as a tan solid (35.1 g, 86%): GC-MS m/z 265 (M+).
Quantity
36.8 g
Type
reactant
Reaction Step One
Quantity
278 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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